Trichloro(propyl)silane

Catalog No.
S772754
CAS No.
141-57-1
M.F
C3H7Cl3Si
M. Wt
177.53 g/mol
Availability
In Stock
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Trichloro(propyl)silane

CAS Number

141-57-1

Product Name

Trichloro(propyl)silane

IUPAC Name

trichloro(propyl)silane

Molecular Formula

C3H7Cl3Si

Molecular Weight

177.53 g/mol

InChI

InChI=1S/C3H7Cl3Si/c1-2-3-7(4,5)6/h2-3H2,1H3

InChI Key

DOEHJNBEOVLHGL-UHFFFAOYSA-N

SMILES

CCC[Si](Cl)(Cl)Cl

solubility

SOL IN WATER

Canonical SMILES

CCC[Si](Cl)(Cl)Cl

Selective Hydrosilylation of Allyl Chloride

Production of Silicone Polymers

Organic Synthesis

Production of Chemical Intermediates

Synthesis of Other Chemicals

Production of High-Purity Grade of n-propyltrichlorosilane

Trichloro(propyl)silane, also known as propyltrichlorosilane, is an organosilicon compound with the chemical formula CH₃CH₂CH₂SiCl₃. It appears as a colorless liquid and is characterized by its pungent odor. This compound is primarily utilized as an intermediate in the synthesis of various organosilicon compounds. Its reactivity, particularly its tendency to hydrolyze in the presence of water, leads to the formation of silanols and hydrochloric acid, making it a significant reagent in both industrial and laboratory settings .

  • Hydrolysis: When exposed to water, trichloro(propyl)silane hydrolyzes to produce propylsilanetriol and hydrochloric acid. The reaction can be represented as follows:
    CH3CH2CH2SiCl3+3H2OCH3CH2CH2Si OH 3+3HCl\text{CH}_3\text{CH}_2\text{CH}_2\text{SiCl}_3+3\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{Si OH }_3+3\text{HCl}
  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution with various nucleophiles such as alcohols and amines, yielding alkoxysilanes and aminosilanes.
  • Reduction: Trichloro(propyl)silane can be reduced to propylsilane using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis and materials science .

Trichloro(propyl)silane can be synthesized through several methods:

  • Hydrosilylation: This method involves the reaction of allyl chloride with trichlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions (25°C to 100°C) .
  • Direct Chlorination: In industrial settings, trichloro(propyl)silane is produced by chlorinating propylsilane with chlorine gas at elevated temperatures (around 300°C). This method is highly exothermic and requires careful control to minimize side reactions .

These synthesis routes underscore the compound's accessibility for various applications in research and industry.

Trichloro(propyl)silane has a wide range of applications:

  • Chemical Industry: It serves as a precursor for synthesizing other organosilicon compounds, including silanes and silicones.
  • Biological Research: The compound is employed in modifying surfaces for biological assays and immobilizing biomolecules.
  • Medical Devices: It plays a role in developing drug delivery systems due to its reactivity with biomolecules.
  • Coatings and Adhesives: Trichloro(propyl)silane is used in producing coatings, adhesives, and sealants, enhancing their properties through silane chemistry .

Interaction studies involving trichloro(propyl)silane focus on its reactivity with various nucleophiles. These studies reveal that the silicon atom in trichloro(propyl)silane is highly electrophilic due to the presence of three electronegative chlorine atoms. This characteristic makes it susceptible to nucleophilic attack, leading to the formation of diverse organosilicon derivatives. Additionally, hydrolysis results in silanol formation, which can further condense into siloxanes, emphasizing its role in material science .

Trichloro(propyl)silane shares similarities with other organosilicon compounds but possesses unique characteristics that set it apart. Below are some similar compounds:

Compound NameFormulaKey Characteristics
TrichlorosilaneSiCl₃Precursor for ultrapure silicon; highly reactive with moisture.
OctadecyltrichlorosilaneC₁₈H₃₉Cl₃SiUsed for surface modification; forms self-assembled monolayers.
PerfluorodecyltrichlorosilaneC₁₀F₁₉Cl₃SiExhibits low surface energy; used in coatings for reduced sticking.
PhenyltrichlorosilaneC₆H₅SiCl₃Useful in organic synthesis; reacts similarly but has different functional properties.

Trichloro(propyl)silane's unique propyl group distinguishes it from these compounds, influencing its reactivity and applications in various fields .

Industrial production of trichloro(propyl)silane primarily relies on established hydrosilylation processes that have been optimized for large-scale manufacturing [1] [2]. The most prominent industrial approach involves the reaction of trichlorosilane with propene under controlled conditions using platinum-based catalysts [3]. This method has been widely adopted due to its scalability and relatively straightforward implementation in existing silane production facilities [1].

The hydrochlorination process represents another significant industrial route, where silicon metal is treated with hydrogen chloride gas at elevated temperatures to produce trichlorosilane, which subsequently undergoes alkylation with propyl-containing reagents [4] [5]. Industrial facilities typically operate this process at temperatures ranging from 300 to 500 degrees Celsius with yields of 80-90 percent for the initial trichlorosilane formation [3] [4].

A more recent industrial development involves the direct synthesis approach using silicon tetrachloride as a starting material [6]. This method has gained traction due to the abundant availability of silicon tetrachloride as a byproduct from other silicon processing operations [5] [6]. The process involves the reaction of silicon tetrachloride with silicon metal and hydrogen at controlled temperatures and pressures, followed by propylation reactions [6].

Table 1: Industrial Production Parameters for Trichloro(propyl)silane

ParameterHydrosilylation RouteHydrochlorination RouteDirect Synthesis Route
Temperature (°C)80-120300-500500-600
Pressure (bar)1-51-1010-30
Typical Yield (%)85-9580-9070-85
Catalyst RequiredPlatinum complexesCopper-basedIron/Nickel compounds
Energy Consumption (kWh/kg)45-6565-90120-200

Laboratory-Scale Preparation Techniques

Laboratory synthesis of trichloro(propyl)silane employs several well-established methodologies that provide researchers with flexibility in terms of reaction conditions and substrate scope [7] [8]. The most commonly utilized laboratory approach involves the hydrosilylation of allyl chloride with trichlorosilane using rhodium-based catalysts [7]. This method has demonstrated exceptional selectivity, achieving greater than 99 percent selectivity for the desired product with turnover numbers exceeding 140,000 [7].

The preparation typically begins with the careful addition of trichlorosilane to a solution containing allyl chloride and the rhodium catalyst in an inert atmosphere [7] [8]. The reaction proceeds at moderate temperatures, typically between 25 and 80 degrees Celsius, making it suitable for laboratory-scale operations [8]. The use of specialized ligands, such as tetrafluorobenzene-based phosphine compounds, has been shown to enhance both the efficiency and selectivity of the transformation [7].

Alternative laboratory methods include the use of Grignard reagents derived from propyl halides, which react with silicon tetrachloride under anhydrous conditions [9] [10]. This approach requires strict moisture exclusion and typically yields products with purities exceeding 95 percent after appropriate workup procedures [10]. The reaction is conducted in ethereal solvents at temperatures ranging from -78 to 25 degrees Celsius [9] [10].

Table 2: Laboratory Synthesis Conditions and Outcomes

MethodReaction TimeTemperature (°C)Yield (%)Purity (%)Catalyst Loading (mol%)
Rh-catalyzed hydrosilylation2-6 hours25-8092-98>990.001-0.01
Grignard approach3-8 hours-78 to 2585-9295-98N/A
Pt-catalyzed addition4-12 hours60-10078-8892-960.1-1.0
Direct alkylation6-24 hours100-15070-8588-94N/A

Novel Synthetic Pathways

Recent advances in synthetic methodology have led to the development of innovative approaches for trichloro(propyl)silane synthesis that offer improved efficiency and environmental compatibility [11] [12] [13]. Photochemical synthesis has emerged as a particularly promising avenue, utilizing visible light to promote silicon-hydrogen bond formation under ambient conditions [15]. This methodology demonstrates remarkable scalability, with continuous-flow setups achieving productivities of up to 44 grams per hour per liter of reactor volume [15].

The silyl-Heck reaction represents another breakthrough in novel synthetic pathways, enabling the direct conversion of alkenes to allylsilanes through palladium-catalyzed processes [14]. This approach provides access to trichloro(propyl)silane derivatives through subsequent functional group manipulations [14]. The methodology tolerates a wide range of functional groups and proceeds under mild conditions, typically at room temperature to 50 degrees Celsius [14].

Cross-electrophile coupling methodologies have also been developed, allowing for the formation of carbon-silicon bonds through the coupling of organohalides with silicon-containing electrophiles [18]. These methods utilize nickel or palladium catalysts and demonstrate excellent functional group tolerance [18]. The reactions typically proceed at temperatures between 25 and 100 degrees Celsius with yields ranging from 70 to 95 percent [18].

Table 3: Novel Synthetic Pathways Performance Data

MethodReaction ConditionsYield Range (%)Selectivity (%)Sustainability Score
Photochemical synthesisRT, visible light, 1-28 h85-95>95High
Silyl-Heck reactionRT-50°C, Pd catalyst80-9290-98Medium
Cross-electrophile coupling25-100°C, Ni/Pd catalyst70-9585-95Medium
Flow chemistry approachRT-50°C, continuous88-96>90High

Reaction Mechanisms in Various Media

The mechanistic pathways governing trichloro(propyl)silane synthesis vary significantly depending on the reaction medium and conditions employed [16] [19] [20]. In the presence of transition metal catalysts, the mechanism typically involves oxidative addition of the metal complex to silicon-halogen bonds, followed by migratory insertion and reductive elimination steps [19] [20]. Detailed kinetic studies have revealed that the rate-determining step varies with temperature and catalyst loading [19].

In aqueous media, hydrolysis reactions compete with the desired synthesis pathways, leading to complex reaction networks involving silanol intermediates [21]. The hydrolytic stability of intermediates becomes a critical factor, with reaction rates significantly affected by pH and temperature [21]. Mechanistic investigations using deuterium labeling have provided insights into the pathways of hydrogen transfer and bond formation processes [20].

Gas-phase mechanisms have been extensively studied for industrial applications, particularly in the context of chemical vapor deposition processes [16]. Computational studies using density functional theory calculations have elucidated the energy barriers for key elementary steps [16]. The disilane mechanism and radical pathways both contribute to the overall reaction network, with their relative importance depending on temperature and conversion levels [16].

Table 4: Mechanistic Pathways in Different Media

Medium TypePrimary MechanismRate-Determining StepActivation Energy (kJ/mol)Temperature Range (°C)
Organic solventsMetal-catalyzed insertionOxidative addition45-6525-150
Gas phaseRadical chainH-abstraction85-120300-600
Aqueous systemsHydrolysis/condensationSi-O bond formation25-450-100
Ionic liquidsNucleophilic substitutionSi-Cl bond cleavage35-5550-200

Yield Optimization Research

Extensive research efforts have focused on optimizing reaction yields for trichloro(propyl)silane synthesis through systematic investigation of reaction parameters and catalyst design [24] [25] [26]. Temperature optimization studies have revealed that yields can be maximized by maintaining precise thermal control throughout the reaction process [25]. For most synthetic routes, optimal temperatures fall within narrow ranges that balance reaction rate with side product formation [24] [25].

Catalyst optimization represents a major area of yield improvement research, with particular emphasis on ligand design and metal center selection [26] [27]. Studies have demonstrated that rhodium-based catalysts with specialized phosphine ligands can achieve turnover numbers exceeding 140,000 while maintaining selectivities above 99 percent [7]. The development of recyclable catalyst systems has also contributed to improved overall process economics [27].

Solvent effects on yield optimization have been systematically investigated, revealing that fluorinated solvents can suppress undesired isomerization pathways while promoting the desired product formation [14] [24]. The use of continuous-flow reactors has enabled real-time optimization of reaction conditions, leading to significant improvements in space-time yields [15] [27].

Table 5: Yield Optimization Results from Recent Studies

Optimization FactorStandard ConditionsOptimized ConditionsYield Improvement (%)Reference Method
Temperature control±10°C variation±2°C variation12-18Automated feedback
Catalyst loading1.0 mol%0.001 mol%8-15High-activity systems
Solvent selectionTolueneFluorinated solvents15-25Screening studies
Residence timeBatch (8 h)Flow (1 h)20-30Continuous processing
Pressure optimization1 bar5-10 bar10-20High-pressure studies

Theoretical Principles of Silane Surface Bonding

The theoretical framework underlying silane surface bonding is based on the bifunctional nature of organofunctional silanes, which possess both hydrolyzable groups and organic functionalities that enable coupling between inorganic and organic phases [1]. Trichloro(propyl)silane, with its molecular formula C₃H₇Cl₃Si, exemplifies this principle through its three reactive silicon-chlorine bonds and one propyl organic group [2].

The fundamental mechanism involves a multi-step process beginning with hydrolysis of the silicon-chlorine bonds in the presence of water or moisture. This hydrolysis reaction converts the highly reactive Si-Cl bonds to silanol groups (Si-OH), which subsequently undergo condensation reactions to form siloxane bonds (Si-O-Si) [3]. The theoretical basis for this reactivity lies in the electrophilic nature of the silicon atom, which becomes highly reactive due to the presence of three electronegative chlorine atoms .

Quantum mechanical calculations have demonstrated that the work function of silane-modified surfaces depends on the electronegativity of atoms bonded to silicon, with the electron density difference showing localized interactions between silane molecules and substrate surfaces [5]. These theoretical assessments reveal that surface polarizability, as determined by work function calculations, directly correlates with wetting properties and hydrophobicity hierarchies [5].

The theoretical framework also encompasses the concept of surface energy modification, where the dispersive component of surface free energy varies with the nature of the silane functional group. Studies have shown that the dispersive surface energy component (γₛᵈ) of silane-treated surfaces can be systematically controlled through molecular design, with values ranging from 22-42 mJ/m² depending on the specific silane chemistry [6].

Self-Assembled Monolayer (SAM) Formation Mechanisms

Self-assembled monolayer formation with trichloro(propyl)silane follows a well-defined mechanism that involves chemisorption of head groups onto substrates followed by organization of tail groups [7]. The process begins with the approach of silane molecules to the hydroxylated surface, where the silicon center undergoes nucleophilic attack by water molecules through a bimolecular nucleophilic substitution (SN₂) mechanism [2].

The SAM formation process can be divided into distinct phases based on surface coverage. Initially, silane molecules adsorb in a random, disordered configuration at low surface coverage. As coverage increases, the hydrocarbon chains gradually align and stand up on the surface, transitioning from a "lying down" to a "standing up" geometry [8]. This transition follows Langmuir-like kinetics, with the growth rate dependent on factors such as molecular chain length, water content, and temperature [8].

The mechanism of SAM formation involves four concurrent steps: hydrolysis of labile groups, condensation to form oligomers, hydrogen bonding with substrate hydroxyl groups, and formation of covalent linkages during drying or curing [1]. Molecular dynamics simulations have revealed that the surface loading of silyl groups follows a Langmuir adsorption model, with adsorption equilibrium constants varying according to molecular structure [9].

Critical parameters affecting SAM quality include solution concentration, with optimal ranges of 1-5 mM for uniform monolayer formation. Higher concentrations lead to multilayer formation and potential aggregation effects [10]. The water content must be carefully controlled, as trace amounts are necessary for hydrolysis while excess water causes polymerization in solution rather than ordered surface assembly [3].

Temperature effects on SAM formation are complex, with elevated temperatures accelerating hydrolysis and condensation reactions while potentially disrupting the ordered packing of molecular chains. Studies have shown that reaction times of 30 minutes to 24 hours are typically required for complete monolayer formation, with longer times generally improving surface coverage [10].

Hydrophobic Surface Development

Hydrophobic surface development using trichloro(propyl)silane is achieved through the creation of a nonpolar interface that minimizes van der Waals contact with water molecules [11]. The propyl group in trichloro(propyl)silane provides moderate hydrophobicity compared to longer alkyl chains or fluorinated alternatives, resulting in water contact angles typically in the range of 90-110 degrees [11].

The mechanism of hydrophobic surface development involves the elimination of hydrogen bonding sites through oxane bond formation between silane molecules and substrate hydroxyl groups. This process creates a nonpolar interphase that shields polar surfaces from water interaction [11]. The hydrophobic effect is related to the free energy of transfer of hydrocarbon molecules from an aqueous phase to a homogeneous hydrocarbon phase [11].

Surface roughness plays a crucial role in hydrophobic development, with the combination of chemical modification and topographical changes contributing to enhanced water repellency. Atomic force microscopy studies have revealed that silane treatments can modify surface roughness at the nanoscale, with changes in root mean square roughness values affecting wetting behavior [12].

The stability of hydrophobic surfaces depends on the density and organization of the silane layer. Well-packed monolayers with high surface coverage provide superior hydrophobic performance and long-term stability. The presence of unreacted silanol groups or incomplete surface coverage can lead to hydrophilic defects that compromise overall performance [11].

Thermal stability of hydrophobic surfaces varies with the silane chemistry and bonding mechanism. Studies have shown that properly cured silane layers can maintain hydrophobic properties at temperatures up to 300°C, with the thermal stability related to the degree of crosslinking and surface bonding [13].

Oleophobic Surface Alterations

Oleophobic surface alterations using trichloro(propyl)silane are limited compared to fluorinated silanes, as the propyl group provides primarily hydrophobic rather than oleophobic characteristics [14]. However, the compound can be used in combination with other surface modification strategies to achieve oil-repellent properties.

The development of oleophobic surfaces requires materials with extremely low surface energy, typically below 20 mJ/m². While trichloro(propyl)silane alone cannot achieve this level of surface energy reduction, it can serve as a foundation for further surface modifications or as a component in mixed silane systems [14].

Research has shown that the combination of surface roughness enhancement and chemical modification can improve oleophobic performance. The creation of hierarchical surface structures through controlled deposition conditions can trap air and create composite interfaces that enhance oil repellency [14].

The mechanism of oleophobic behavior involves the minimization of surface interactions with nonpolar organic liquids. This requires careful control of surface energy components, with the dispersive component being particularly important for oil repellency [14]. The use of perfluorinated silanes in combination with trichloro(propyl)silane has been shown to achieve superior oleophobic performance compared to either component alone [14].

Surface Energy Modification Research

Surface energy modification research has demonstrated that trichloro(propyl)silane can significantly alter the surface energy of various substrates through controlled chemical functionalization [15]. The total surface energy of silane-modified surfaces typically ranges from 22-50 mJ/m², depending on the specific surface chemistry and coverage achieved [15].

The dispersive component of surface energy (γₛᵈ) is particularly important for understanding interfacial behavior. Inverse gas chromatography studies have shown that silane-treated surfaces exhibit γₛᵈ values that depend on the molecular structure of the silane, with propyl-terminated surfaces showing intermediate values between shorter and longer alkyl chains [6].

The specific (acid-base) component of surface energy is significantly affected by silane treatment, with reductions of 37-91% observed for various silane modifications [15]. This reduction in polar interactions is attributed to the coverage of polar functional groups on the substrate surface and the introduction of nonpolar organic groups [15].

Surface energy heterogeneity is an important consideration in silane modification, as the energy profiles can vary with surface coverage and molecular organization. Some silane treatments result in relatively homogeneous energy surfaces, while others show significant heterogeneity that affects interfacial behavior [15].

The relationship between surface energy and wettability follows predictable patterns, with lower surface energy generally corresponding to higher contact angles for polar liquids. However, the relationship is complex and depends on the specific components of surface energy and the nature of the probe liquid [16].

Interface Chemistry at the Molecular Level

Interface chemistry at the molecular level involves complex interactions between silane molecules, substrate surfaces, and the surrounding environment [17]. The formation of interfacial bonds occurs through multiple mechanisms, including hydrogen bonding, van der Waals forces, and covalent bond formation [17].

Molecular characterization techniques have revealed that silane molecules can interact with substrate surfaces through both silanol-substrate hydrogen bonding and amine-substrate interactions when functional groups are present [17]. Time-of-flight secondary ion mass spectrometry has provided direct evidence for these molecular-level interactions [17].

The interfacial bonding mechanism involves an equilibrium between hydrogen bonding and covalent bonding configurations. Upon initial contact, silanol groups form hydrogen bonds with surface hydroxyl groups, which can subsequently convert to covalent metal-oxygen-silicon bonds through condensation reactions [17].

Molecular dynamics simulations have provided detailed insights into the organization of molecules at silane-modified interfaces. These studies reveal that the distribution of ions and water molecules at interfaces is sensitive to the two-dimensional dispersion of charged head groups and the alkyl chain length of silane molecules [18].

The interface chemistry is also influenced by the presence of water molecules, which play a crucial role in both the hydrolysis of silane molecules and the subsequent organization of the interfacial layer. The structural organization and dynamic properties of interfacial water are affected by the charge and geometry of silane head groups [18].

Quantum mechanical calculations have demonstrated that the electron density difference between silane molecules and substrate surfaces shows localized interactions that are critical for understanding interfacial bonding [5]. These calculations provide theoretical support for experimental observations of molecular-level interactions at silane-modified interfaces.

Physical Description

Propyltrichlorosilane appears as a colorless liquid with a pungent odor. Corrosive to metals and tissue.
Liquid

Color/Form

Liquid
COLORLESS LIQUID

Boiling Point

123.5 °C

Flash Point

98 to 100 °F (NFPA, 2010)
98 °F (37 °C) Closed cup

Vapor Density

6.15 (Air = 1)

Density

1.195 g/cu cm at 20 °C

Odor

ACRID ODOR

UNII

X16G85FI4Y

GHS Hazard Statements

Aggregated GHS information provided by 76 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (40.79%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (40.79%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

28.8 mm Hg at 20 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

141-57-1

Wikipedia

Propyltrichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

By Grignard reaction of silicon tetrachloride and propylmagnesium chloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Rubber product manufacturing
Silane, trichloropropyl-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, and water. Outside or detached storage is preferred.
All containers, pipes, apparatus, installations, and structures used for the manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Last modified: 08-15-2023

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